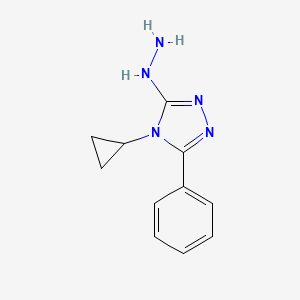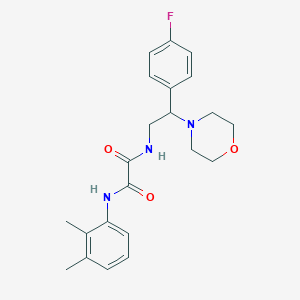
N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of oxalamide, which is a class of organic compounds characterized by the presence of an oxalamide functional group. Oxalamides are commonly used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including the oxalamide group, a morpholino group, and phenyl rings. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially result in hydrogen bonding, which could affect the compound’s solubility and melting point .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A structurally related compound, described as a neurokinin-1 (NK1) receptor antagonist, has shown potential in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. This compound, characterized by its high affinity and long central duration of action, indicates the possible utility of N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide in similar applications due to its structural similarities (Harrison et al., 2001).
Antifungal Activity
Derivatives of morpholinyl-acetamide, similar in structure to the compound of interest, have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species. The optimization of this series, particularly with the introduction of a gem-dimethyl on the morpholin-2-one core, enhanced plasmatic stability while maintaining in vitro antifungal activity. This suggests potential antifungal applications for N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, especially with appropriate structural modifications (Bardiot et al., 2015).
Anticonvulsant Properties
Research on N4-(2,6-dimethylphenyl) semicarbazones, sharing a pharmacophoric resemblance with the compound , unveiled their potential as anticonvulsants. Specifically, a prototype compound from this series demonstrated wide-spectrum anticonvulsant activity across multiple seizure models without neurotoxic or hepatotoxic effects. The compound increased GABA levels and inhibited GABA transaminase both in vitro and ex vivo, hinting at a possible mechanism that could be explored for N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide in the management of epilepsy (Yogeeswari et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-15-4-3-5-19(16(15)2)25-22(28)21(27)24-14-20(26-10-12-29-13-11-26)17-6-8-18(23)9-7-17/h3-9,20H,10-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJUYFJYBWVXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2617738.png)
![Methyl 5-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2617739.png)
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,4-diethoxybenzamide](/img/structure/B2617741.png)
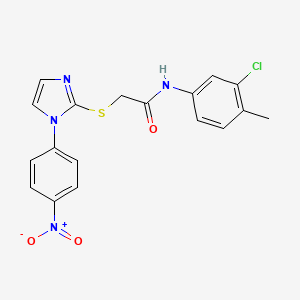
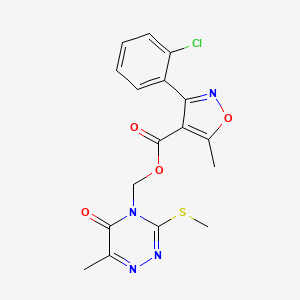
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2617744.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2617749.png)
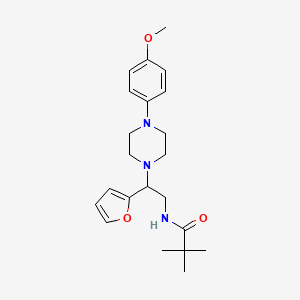
![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2617755.png)
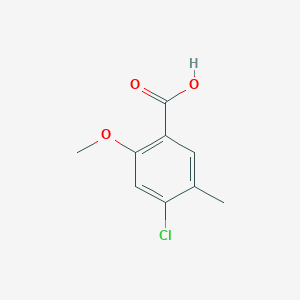
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2617758.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2617760.png)
